REACTION_CXSMILES
|
CN(C=O)C.CC(N(C)C)=O.[CH3:12][O:13][C:14](=[O:30])[CH2:15][C:16]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[S:26](=[O:29])(=[O:28])[NH2:27])=[O:17].[CH3:31][S:32](Cl)(=[O:34])=[O:33]>N1C=CC=CC=1.CN1C(=O)CCC1.C1COCC1>[CH3:12][O:13][C:14](=[O:30])[CH2:15][C:16]([NH:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][S:32]([CH3:31])(=[O:34])=[O:33])=[CH:21][C:20]=1[S:26](=[O:29])(=[O:28])[NH2:27])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)NC1=C(C=C(C=C1)N)S(N)(=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)NC1=C(C=C(C=C1)N)S(N)(=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)S(N)(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |